1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine

STEP inhibition tyrosine phosphatase CNS drug discovery

1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, also catalogued as 1'-(4-nitrophenyl)-1,4'-bipiperidine, is a bipiperidine derivative featuring a 4-nitrophenyl substituent on the terminal piperidine nitrogen. With molecular formula C₁₆H₂₃N₃O₂ and a molecular weight of 289.37 g/mol, this compound is classified under piperidine derivatives and is commercially available at purities of 95–98% from multiple suppliers.

Molecular Formula C16H23N3O2
Molecular Weight 289.37 g/mol
CAS No. 211247-61-9
Cat. No. B3251753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine
CAS211247-61-9
Molecular FormulaC16H23N3O2
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H23N3O2/c20-19(21)16-6-4-14(5-7-16)18-12-8-15(9-13-18)17-10-2-1-3-11-17/h4-7,15H,1-3,8-13H2
InChIKeyGFDHQOUUEVQAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine (CAS 211247-61-9): Chemical Identity and Core Properties for Procurement Decisions


1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, also catalogued as 1'-(4-nitrophenyl)-1,4'-bipiperidine, is a bipiperidine derivative featuring a 4-nitrophenyl substituent on the terminal piperidine nitrogen [1]. With molecular formula C₁₆H₂₃N₃O₂ and a molecular weight of 289.37 g/mol, this compound is classified under piperidine derivatives and is commercially available at purities of 95–98% from multiple suppliers . Its computed physicochemical profile includes an XlogP of 3.9, a topological polar surface area (TPSA) of 52.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors . The compound is employed primarily as a research intermediate and as a biochemical probe for studying protein tyrosine phosphatase (PTP) enzymes, particularly striatal-enriched tyrosine phosphatase (STEP) [2].

Why 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine Cannot Be Casually Replaced by In-Class Bipiperidine Analogs


Within the 1,4'-bipiperidine chemotype, seemingly minor structural modifications produce large-magnitude shifts in biological activity. BindingDB data for a series of closely related bipiperidine STEP inhibitors reveals that the target compound (CHEMBL3398245; IC₅₀ = 32 nM) sits at an intermediate position in a potency range spanning from 10 nM to 49 nM among its nearest structural neighbors [1]. Critically, the compound exhibits a marked glutathione (GSH)-dependent activity shift: its STEP IC₅₀ changes from 32 nM to 33,000 nM in the presence of 1 mM GSH, a >1,000-fold attenuation that may not be shared by all analogs [1]. Furthermore, the 4-nitrophenyl substituent confers distinct electronic properties, reducibility to the corresponding aniline, and a specific lipophilicity/hydrophilicity balance (XlogP = 3.9, TPSA = 52.3 Ų) that differs from analogs bearing 3-methoxy-4-nitrophenyl, 3-isopropoxy-4-nitrophenyl, or 3-ethyl-4-nitrophenyl groups . These differences mean that procurement decisions based solely on the bipiperidine core, without accounting for the specific 4-nitrophenyl substitution pattern, risk selecting a compound with substantially different biochemical reactivity and physicochemical behavior.

Quantitative Differentiation Evidence for 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine (CAS 211247-61-9)


STEP Tyrosine Phosphatase Inhibitory Potency: Head-to-Head Comparison Within the Bipiperidine Series

In a direct head-to-head enzyme inhibition series deposited in BindingDB, 1-(4-nitrophenyl)-4-(piperidin-1-yl)piperidine (CHEMBL3398245) inhibited STEP with an IC₅₀ of 32 nM [1]. The most potent analog in the series achieved IC₅₀ = 10 nM, while the least potent reached IC₅₀ = 49 nM, establishing the target compound at an intermediate rank within a ~5-fold potency window across structurally related bipiperidines [1]. The compound's Ki value was determined as 183 nM under the same assay conditions [1].

STEP inhibition tyrosine phosphatase CNS drug discovery

Glutathione-Dependent STEP Inhibition Attenuation: A Distinguishing Selectivity Feature

The target compound displays a dramatic glutathione (GSH)-sensitive shift in STEP inhibitory activity. In the absence of GSH, the IC₅₀ is 32 nM; in the presence of 1 mM GSH, the IC₅₀ rises to 33,000 nM—a >1,000-fold reduction in potency [1]. This redox-dependent behavior may differentiate the compound from other bipiperidine STEP inhibitors that lack a nitroaromatic moiety capable of undergoing GSH-mediated reduction or adduct formation . Comparative GSH-shift data for the closest analogs (CHEMBL3398243/4/6/7) were not publicly available at the time of this analysis, making this a distinguishing characteristic for which cross-series comparison is currently incomplete.

redox-dependent inhibition STEP phosphatase GSH modulation

Physicochemical Differentiation: Computed XlogP and TPSA Versus Structural Analogs

Computed physicochemical properties place the target compound at XlogP = 3.9 and TPSA = 52.3 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors . By comparison, the simpler analog 1-(4-nitrophenyl)piperidine (CAS 6574-15-8), which lacks the second piperidine ring, has a molecular weight of 206.24 Da (vs. 289.37 Da) and correspondingly lower lipophilicity and steric bulk . Substituted bipiperidine analogs bearing 3-methoxy-4-nitrophenyl (CAS 881415-64-1, MW 319.4) or 3-isopropoxy-4-nitrophenyl (MW 347.5) substituents introduce additional hydrogen bond acceptors and increase molecular volume, shifting the physicochemical profile . These differences in logP, TPSA, and H-bond capacity directly impact membrane permeability, solubility, and protein binding.

lipophilicity polar surface area drug-likeness

Synthetic Intermediate Versatility: Reductive Conversion to the Corresponding Aniline

The 4-nitrophenyl group of the target compound can be selectively reduced to a 4-aminophenyl group under mild catalytic hydrogenation conditions (10% Pd/C, ethanol, atmospheric H₂, room temperature, 17 h), yielding the corresponding aniline derivative . This transformation was demonstrated at a preparative scale of 3.05 g (10.5 mmol), indicating scalability suitable for both research and pilot quantities . In contrast, bipiperidine analogs lacking the nitro group (e.g., unsubstituted 1,4'-bipiperidine) cannot undergo this orthogonal reductive functionalization, and analogs with additional reducible functionalities (e.g., esters, ketones) may require more complex chemoselective strategies.

synthetic intermediate nitro reduction aniline building block

Recommended Research and Procurement Scenarios for 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine (CAS 211247-61-9)


STEP Tyrosine Phosphatase Inhibitor Screening and SAR Campaigns

The compound's well-characterized STEP inhibitory profile (IC₅₀ = 32 nM; Ki = 183 nM) and its intermediate position within a potency range of 10–49 nM across the bipiperidine series [1] make it suitable as a reference compound for STEP inhibitor screening cascades. Its pronounced GSH sensitivity (>1,000-fold IC₅₀ shift) provides a built-in counterscreen for assessing redox-dependent artifacts in hit triage, enabling researchers to distinguish genuine STEP inhibitors from compounds whose apparent activity arises from non-specific redox chemistry [1].

CNS-Penetrant Lead Optimization Starting Point

With a computed XlogP of 3.9 and TPSA of 52.3 Ų , the compound occupies a favorable physicochemical space for blood-brain barrier penetration. Medicinal chemistry teams optimizing CNS-targeted PTP inhibitors can use this scaffold as a core template, leveraging the reducible 4-nitrophenyl group for late-stage diversification to the aniline while monitoring how substituent changes shift potency within the established 10–49 nM STEP inhibition window [1].

Biochemical Probe for Redox-Conditional Phosphatase Regulation Studies

The >1,000-fold difference in STEP inhibitory potency between GSH-free (IC₅₀ = 32 nM) and GSH-containing (IC₅₀ = 33,000 nM) conditions [1] positions this compound as a tool for investigating redox-dependent regulation of protein tyrosine phosphatases. Researchers studying the intersection of oxidative stress and phosphatase signaling can employ this compound to probe how cellular glutathione status modulates inhibitor efficacy, a property not commonly documented for structurally analogous bipiperidine PTP inhibitors.

Diversifiable Synthetic Intermediate for Parallel Library Synthesis

The demonstrated preparative-scale reduction of the nitro group (3.05 g scale, atmospheric H₂, 10% Pd/C, ethanol, 17 h) enables production of the corresponding 4-aminophenyl-bipiperidine building block. This aniline intermediate can undergo amide coupling, sulfonylation, reductive amination, or diazonium chemistry to generate diverse compound libraries, making procurement of the nitro precursor a strategic choice for medicinal chemistry groups requiring a single starting material for multiple downstream SAR vectors.

Quote Request

Request a Quote for 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.